molecular formula Ce7Ni3 B14714808 Cerium;nickel CAS No. 12050-90-7

Cerium;nickel

Cat. No.: B14714808
CAS No.: 12050-90-7
M. Wt: 1156.89 g/mol
InChI Key: CYCCQJJVYLEDQP-UHFFFAOYSA-N
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Description

Cerium (Ce) and nickel (Ni) are distinct elements with unique roles in chemistry and industrial applications. Cerium, a lanthanide (atomic number 58), exhibits variable oxidation states (+3/+4), enabling redox versatility in catalytic and material science applications . Its compounds, such as CeO₂ (cerium oxide), are renowned for oxygen storage capacity and catalytic activity . Nickel (atomic number 28), a transition metal, primarily adopts a +2 oxidation state and is widely used in alloys, batteries, and catalysis due to its ductility, magnetic properties, and catalytic hydrogenation activity .

Their contrasting positions in the periodic table—Ce in the lanthanide series and Ni in the iron group—underpin differences in electronic configuration, chemical behavior, and applications . This article focuses on compounds and composites involving both elements, emphasizing their synergistic effects and comparative advantages.

Properties

CAS No.

12050-90-7

Molecular Formula

Ce7Ni3

Molecular Weight

1156.89 g/mol

IUPAC Name

cerium;nickel

InChI

InChI=1S/7Ce.3Ni

InChI Key

CYCCQJJVYLEDQP-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium-nickel compounds can be synthesized using various methods, including co-precipitation, sol-gel, and hydrothermal techniques. One common method involves mixing cerium and nickel salts in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then washed, dried, and calcined to obtain the desired cerium-nickel oxide .

Industrial Production Methods

In industrial settings, cerium-nickel compounds are often produced using large-scale sol-gel processes. This method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is subsequently dried and calcined. This approach allows for precise control over the composition and morphology of the final product .

Chemical Reactions Analysis

Types of Reactions

Cerium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the redox properties of cerium and the catalytic activity of nickel .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidation states of cerium and nickel, such as CeO2, NiO, and mixed oxides like CeNiO3. These products exhibit unique catalytic and electronic properties, making them valuable in various applications .

Mechanism of Action

The mechanism of action of cerium-nickel compounds is primarily based on their redox properties and catalytic activity. Cerium can easily switch between Ce3+ and Ce4+ oxidation states, facilitating oxygen storage and release. Nickel, on the other hand, enhances the catalytic activity by providing active sites for various reactions. Together, these elements create a synergistic effect that improves the overall performance of the compound .

Comparison with Similar Compounds

Hydrogenation of Canola Oil

  • NiAlCe Catalysts : Adding cerium (0.67 wt%) to Ni-Al catalysts improves cis/trans selectivity by 35%, reducing undesirable trans fats. However, higher Ce loading (>0.67 wt%) decreases catalytic activity due to site blocking .
  • Comparison with Ce-Free Ni Catalysts : Ce-free Ni-Al catalysts exhibit faster hydrogenation rates but lower selectivity, highlighting Ce's role in moderating reaction pathways .

Dry Reforming of Methane (DRM)

  • Ni/Ce-SBA-15 Catalysts: Incorporating Ce into SBA-15 mesoporous silica enhances Ni dispersion, yielding smaller Ni nanoparticles (3–5 nm) and suppressing carbon deposition. At Ce/Si = 0.04, CO₂ conversion reaches 85% with 100% stability over 75 hours .
  • Ni-Ru/CeO₂ Catalysts : Adding Ru to Ni/CeO₂ further boosts activity, achieving near-equilibrium CO₂ conversion (98%) at 10 bar pressure. CeO₂’s oxygen mobility mitigates coke formation, a common issue in Ni-based catalysts .

Table 1: Catalytic Performance of Ce-Ni Systems vs. Alternatives

Catalyst System Reaction Key Advantage Limitation Reference
NiAlCe (0.67 wt% Ce) Oil Hydrogenation 35% lower trans fats Activity loss at high Ce loading
Ni/Ce-SBA-15 (Ce/Si = 0.04) DRM 85% CO₂ conversion, no deactivation Complex synthesis
Ru-Ni/CeO₂ CO₂ Methanation 98% conversion, 100% CH₄ selectivity High Ru cost
Ce-Free Ni/Al₂O₃ DRM Lower cost Rapid coking, <50% stability

Material and Electronic Properties

Redox Behavior and Oxygen Mobility

  • CeO₂ in Ni Composites : Ce⁴⁺/Ce³⁺ redox cycling in CeO₂ facilitates oxygen vacancy formation, critical for oxidizing carbon deposits and enhancing catalyst longevity .
  • Comparison with Non-Redox Supports: Al₂O₃ or SiO₂-supported Ni catalysts lack this redox activity, leading to faster deactivation in oxidative environments .

Structural Stability

  • Ce-Mo-Ni Coatings : Cerium molybdenum hydrate (CeMoO₄·H₂O) with Ni forms corrosion-resistant composites (NiO/Ni(OH)₂), outperforming standalone Ni or Ce coatings in acidic environments .
  • Ce₂S₃ vs. Ni Sulfides : Ce₂S₃ exhibits higher thermal stability (melting point >2000°C) than Ni sulfides (e.g., Ni₃S₂, mp ~790°C), making it suitable for high-temperature applications .

Synergistic Effects in Composite Materials

  • Electronic Modulation : Ce doping alters Ni’s electron density, weakening CO adsorption in methanation reactions and improving resistance to sulfur poisoning .
  • Morphological Control : Ce promotes uniform Ni distribution in mesoporous frameworks (e.g., SBA-15), reducing particle aggregation and enhancing active site availability .

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